

An In-depth Technical Guide to the Isomerism and Stereochemistry of Fentrazamide

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Compound of Interest

Compound Name: Fentrazamide

Cat. No.: B1672595

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Abstract: **Fentrazamide**, a tetrazolinone herbicide, plays a significant role in agricultural weed management. A thorough understanding of its molecular structure and stereochemical properties is fundamental for researchers, scientists, and professionals involved in drug development and pesticide science. This technical guide provides a comprehensive analysis of the isomerism and stereochemistry of **Fentrazamide**, concluding that the molecule is achiral and does not exhibit stereoisomerism. This document elucidates the structural features that lead to this conclusion, supported by detailed analysis and visualizations.

Introduction to Fentrazamide

Fentrazamide is a selective post-emergence herbicide used primarily in rice cultivation to control a variety of weeds, including barnyard grass, annual sedges, and broadleaved weeds. [1] Its chemical name is 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-4,5-dihydro-5-oxo-1H-tetrazole-1-carboxamide.[1][2] The efficacy and safety of a pesticide are intrinsically linked to its chemical structure. Stereochemistry, the three-dimensional arrangement of atoms and molecules, can significantly influence the biological activity of pesticides.[3] Therefore, a detailed examination of **Fentrazamide**'s potential for isomerism is crucial.

Analysis of Fentrazamide's Molecular Structure for Chirality

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different substituent groups.^[4] To determine if **Fentrazamide** possesses stereoisomers, a systematic analysis of its structure for chiral centers is necessary.

The chemical structure of **Fentrazamide** is presented below:

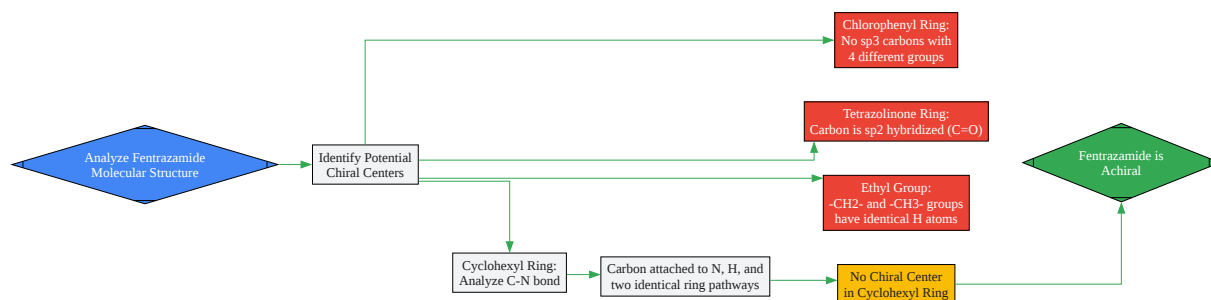
Caption: Chemical structure of **Fentrazamide**.

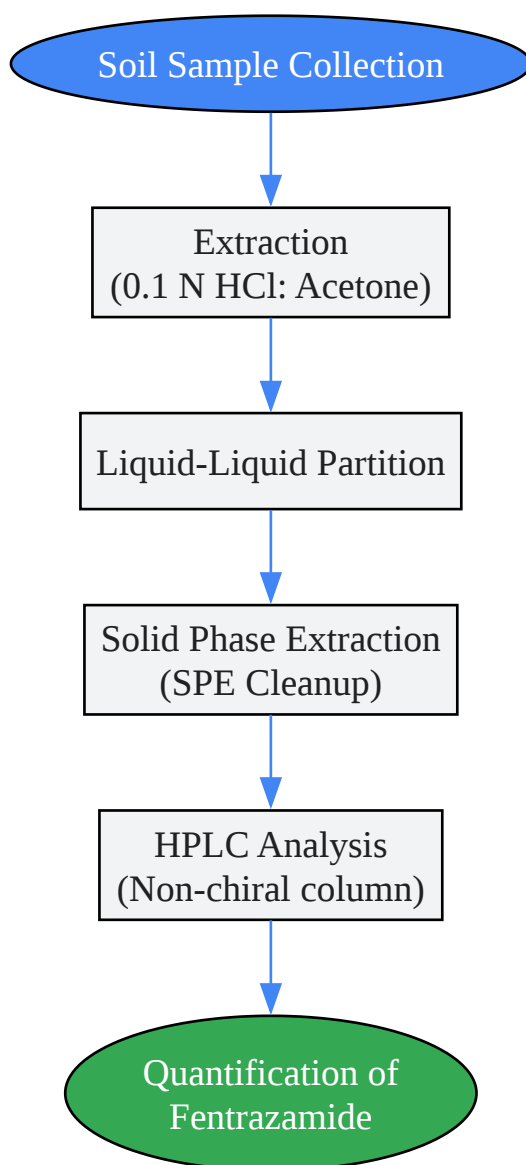
A detailed examination of each component of the **Fentrazamide** molecule reveals the absence of any chiral centers:

- **Chlorophenyl Ring:** All carbon atoms in the aromatic ring are sp² hybridized and are bonded to only three other atoms, thus they cannot be chiral centers.
- **Tetrazolinone Ring:** The carbon atom in the tetrazolinone ring is part of a carbonyl group (C=O) and is therefore sp² hybridized and not a chiral center. The nitrogen atoms are also not chiral centers.
- **Ethyl Group:** The methylene (-CH₂-) carbon is bonded to two identical hydrogen atoms, and the methyl (-CH₃) carbon is bonded to three identical hydrogen atoms. Neither can be a chiral center.
- **Cyclohexyl Ring:** This is the primary area of interest for potential chirality. A carbon atom in a ring can be a chiral center if the path around the ring in one direction is different from the path in the other. Let's analyze the carbon atom of the cyclohexyl ring that is bonded to the nitrogen of the carboxamide group. This carbon is attached to:
 - The nitrogen atom.
 - A hydrogen atom.
 - A -CH₂- group of the ring.
 - Another -CH₂- group of the ring.

For this carbon to be a chiral center, the two pathways around the ring must be different. However, the cyclohexyl ring in **Fentrazamide** is unsubstituted. Therefore, the clockwise and counter-clockwise paths from the point of attachment are identical. This means the carbon atom is bonded to two identical groups, and consequently, it is not a chiral center. All other carbons in the cyclohexyl ring are -CH₂- groups, each bonded to two identical hydrogen atoms, and thus are not chiral.

The logical flow for determining the absence of stereoisomerism is depicted in the following diagram:





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